molecular formula C7H14ClNO3 B13555782 2-(3-Ethoxyazetidin-3-yl)aceticacidhydrochloride

2-(3-Ethoxyazetidin-3-yl)aceticacidhydrochloride

Cat. No.: B13555782
M. Wt: 195.64 g/mol
InChI Key: VZSNFDJLKHLHQA-UHFFFAOYSA-N
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Description

2-(3-Ethoxyazetidin-3-yl)acetic acid hydrochloride is a chemical compound with a unique structure that includes an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyazetidin-3-yl)acetic acid hydrochloride typically involves the reaction of ethyl 3-aminopropanoate with ethyl chloroacetate in the presence of a base to form the azetidine ring. The resulting intermediate is then hydrolyzed and converted to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyazetidin-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3-Ethoxyazetidin-3-yl)acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyazetidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yloxy)acetic acid hydrochloride
  • 3-Ethoxy-2-azetidinone
  • 3-Amino-2-azetidinone

Uniqueness

2-(3-Ethoxyazetidin-3-yl)acetic acid hydrochloride is unique due to its specific structure, which includes an ethoxy group attached to the azetidine ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

2-(3-ethoxyazetidin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(3-6(9)10)4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H

InChI Key

VZSNFDJLKHLHQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CNC1)CC(=O)O.Cl

Origin of Product

United States

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